molecular formula C19H21N7 B7175446 N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine

N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine

Cat. No.: B7175446
M. Wt: 347.4 g/mol
InChI Key: UVTWRJHCSFIRIQ-UHFFFAOYSA-N
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Description

N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core linked to a piperidin-4-yl group, which is further connected to a pyridin-4-ylpyrimidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common method involves the use of a Curtius rearrangement to form the pyridazin-3-amine core . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require a hydrogen atmosphere and a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced products.

Scientific Research Applications

N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-14-13-18(24-19(22-14)15-4-9-20-10-5-15)26-11-6-16(7-12-26)23-17-3-2-8-21-25-17/h2-5,8-10,13,16H,6-7,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTWRJHCSFIRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCC(CC3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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